molecular formula C16H14ClNO3S B1434158 Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate CAS No. 1858251-54-3

Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate

Cat. No.: B1434158
CAS No.: 1858251-54-3
M. Wt: 335.8 g/mol
InChI Key: IUBVVMJSDJUYBT-UHFFFAOYSA-N
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Description

Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate is a fused heterocyclic compound featuring a naphthothiophene core substituted with a chloroacetyl amino group and a methyl ester moiety. Its structural complexity arises from the dihydronaphtho[1,2-b]thiophene scaffold, which combines aromatic and partially saturated rings, influencing its electronic and steric properties.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4,5-dihydrobenzo[g][1]benzothiole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c1-21-16(20)13-11-7-6-9-4-2-3-5-10(9)14(11)22-15(13)18-12(19)8-17/h2-5H,6-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBVVMJSDJUYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC3=CC=CC=C32)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Scaffold Synthesis

The foundational scaffold, 4,5-dihydronaphtho[1,2-b]thiophene derivatives, is typically synthesized via cyclization and functionalization of thiophene and naphthalene precursors.

  • The amino-ester intermediate, methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, serves as a key precursor for further acylation steps. This amino-ester is commonly prepared via multicomponent synthesis or selective functionalization of benzo[b]thiophene derivatives under controlled conditions.

  • The synthesis employs anhydrous conditions, inert atmosphere (argon or nitrogen), and flame-dried apparatus to prevent side reactions and degradation of sensitive intermediates.

Chloroacetylation of the Amino Group

The critical step in preparing methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate is the acylation of the amino group with chloroacetyl chloride.

  • Procedure: The amino-ester is reacted with chloroacetyl chloride in an organic solvent such as dichloromethane (DCM) or dioxane, often in the presence of a base like triethylamine to scavenge the generated hydrochloric acid.

  • Conditions: The reaction is typically performed under reflux for several hours (e.g., 6 hours) to ensure complete acylation.

  • Workup: After completion, the reaction mixture is poured onto crushed ice to precipitate the product, which is then filtered, washed with hot water and ethanol, and recrystallized from dioxane to yield the pure compound.

Cyclization and Further Functionalization

In some synthetic routes, the amino-ester intermediate undergoes cyclization before or after acylation to form fused heterocyclic systems.

  • For example, the amino-ester can be cyclized to benzothieno[2,3-d]pyrimidinone derivatives, which upon acylation with chloroacetyl chloride yield the target compound or related analogues.

  • Alternative nucleophilic substitution reactions on chloro-substituted intermediates allow the introduction of various functional groups, expanding the compound's chemical diversity and potential biological activity.

Summary of Preparation Steps

Step No. Description Reagents/Conditions Yield (%) Notes
1 Synthesis of amino-ester intermediate Multicomponent synthesis or cyclization - Requires anhydrous conditions, inert atmosphere
2 Acylation with chloroacetyl chloride Chloroacetyl chloride, triethylamine, reflux in DCM/dioxane, 6 h 79% Precipitation on ice, recrystallization from dioxane
3 Optional cyclization to fused heterocycles Heating with acetic acid/anhydride, sodium acetate, reflux 78-88% Followed by purification via filtration and recrystallization
4 Purification Filtration, washing, recrystallization - Ensures high purity for biological evaluation

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of characteristic chemical shifts for the chloroacetyl group, amino protons, aromatic and aliphatic hydrogens, and ester methyl groups.

  • Infrared Spectroscopy (IR): Bands corresponding to N-H stretching (~3100 cm^-1), C=O stretching of amide and ester groups (~1700 cm^-1), and C-N stretching confirm successful acylation.

  • Mass Spectrometry and Elemental Analysis: Used to verify molecular weight and composition, ensuring the correct incorporation of chloroacetyl and ester functionalities.

Research Findings on Preparation Efficiency and Application

  • The acylation step with chloroacetyl chloride is efficient with yields around 79%, indicating a reliable method for producing the target compound.

  • The use of triethylamine as a base and anhydrous solvents is critical to prevent side reactions and hydrolysis.

  • The compound synthesized via these methods has been evaluated for biological activities such as anticancer potential, underscoring the importance of purity and structural integrity achieved through these preparation methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Oxidized naphthothiophene derivatives.

    Reduction: Reduced naphthothiophene derivatives.

    Substitution: Substituted naphthothiophene derivatives with various functional groups.

Scientific Research Applications

Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include derivatives with variations in the heterocyclic core, substituents, or ester groups. Key comparisons are outlined below:

Core Heterocyclic Modifications

  • Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This analog replaces the naphtho[1,2-b]thiophene core with a cyclopenta[b]thiophene system. The cyclopenta ring’s smaller size reduces steric hindrance, enhancing reactivity in alkylation reactions (e.g., with thiopyrimidines) compared to the bulkier naphtho derivative. Studies indicate that such cyclopenta derivatives exhibit higher yields (~75–85%) in S-alkylation reactions under similar conditions . Key Difference: The naphtho derivative’s extended aromatic system may improve π-π stacking interactions in biological targets but reduces solubility in polar solvents.

Substituent Variations

  • N-Aryl-substituted 2-chloroacetamides: These compounds lack the fused thiophene-ester system but share the chloroacetyl amino group. They demonstrate moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), whereas the naphtho-thiophene derivative’s bioactivity remains uncharacterized in public literature. The fused thiophene system likely enhances metabolic stability due to reduced electrophilicity .

Ester Group Modifications

  • Ethyl 2-amino-4,5-disubstituted thiophene-3-carboxylates: These derivatives replace the chloroacetyl amino group with simpler amino substituents. They are synthesized via Gewald reactions (ketones + sulfur + ethyl cyanoacetate) and exhibit broader applicability in materials science, such as optoelectronic devices, due to their tunable electronic properties .

Biological Activity

Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate (CAS Number: 146381-87-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiophene derivatives known for their diverse biological activities. Its molecular formula is C13H14ClN1O3SC_{13}H_{14}ClN_{1}O_{3}S, with a molecular weight of approximately 301.79 g/mol. The presence of the chloroacetyl group is significant for its biological interactions.

Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that derivatives featuring the benzo[b]thiophene scaffold can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and necrosis in various cancer cell lines, including breast cancer (MCF-7) cells. The IC50 values for related compounds range from 23.2 to 49.9 μM, indicating potent activity against cancer cells .

Apoptosis Induction : The compound has been shown to induce apoptosis through several pathways:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to G2/M-phase arrest, which is crucial for preventing cancer cell division .
  • Increased Cell Death : In treated cells, a significant increase in early and late apoptotic populations was observed compared to untreated controls .

Biological Activity Summary Table

Biological Activity Observation Reference
Antitumor ActivityIC50 range: 23.2 - 49.9 μM
Apoptosis InductionIncreased early apoptosis (AV+/PI−) 8.73%
Increased late apoptosis (AV+/PI+) 18.13%
Cell Cycle ArrestG2/M-phase arrest increased by 1.48-fold
S-phase arrest increased by 1.39-fold

Case Studies

  • Study on MCF-7 Cells : A detailed study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated significant induction of apoptosis and cell cycle arrest at concentrations as low as 23.2 μM. The compound also demonstrated a dual mechanism of action by promoting both apoptosis and necrosis .
  • Comparative Analysis with Other Compounds : In comparative studies with other known anticancer agents, this compound showed superior efficacy in reducing cell viability and inducing apoptotic markers in breast cancer models . This positions it as a candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate?

  • Methodology : The compound can be synthesized via acylation of a thiophene-3-carboxylate intermediate. For example, refluxing the precursor (e.g., methyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate) with chloroacetyl chloride in dry dichloromethane (CH₂Cl₂) under nitrogen, followed by purification via reverse-phase HPLC using methanol-water gradients (30% → 100%) .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of chloroacetyl groups. Monitor reaction progress via TLC or LC-MS.

Q. How is the compound characterized post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (C=O, δ 165–175 ppm) .
  • IR Spectroscopy : Confirm chloroacetyl C=O (~1700 cm⁻¹) and NH stretching (~3300 cm⁻¹) .
  • Melting Point : Compare observed values (e.g., 206–207°C) with literature to assess purity .

Q. What initial biological assays are recommended for this compound?

  • Methodology : Prioritize in vitro antibacterial and anti-inflammatory screens. For antibacterial testing, use microdilution assays (e.g., MIC determination against S. aureus or E. coli). For anti-inflammatory activity, measure inhibition of COX-2 or TNF-α production in macrophage models .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in the dihydronaphtho ring) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous carbons .
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What computational strategies predict the compound’s reactivity or binding interactions?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
  • QSAR Modeling : Corrogate substituent effects (e.g., chloroacetyl vs. carboxypropionyl) on bioactivity using descriptors like logP and HOMO-LUMO gaps .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodology :

  • Synthetic Modifications : Vary the acyl group (e.g., replace chloroacetyl with succinyl or maleoyl) and assess impact on bioactivity .
  • Data Table :
DerivativeAcyl GroupAntibacterial MIC (µg/mL)Anti-inflammatory IC₅₀ (µM)
ParentChloroacetyl12.518.3
Derivative ASuccinyl25.010.2
Derivative BMaleoyl6.2525.6
  • Statistical Analysis : Use ANOVA to identify significant trends in substituent effects .

Q. What strategies assess environmental fate or biodegradation of this compound?

  • Methodology :

  • Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 2–12) at 25–50°C via LC-MS .
  • Soil Microcosm Experiments : Measure half-life in soil samples under aerobic/anaerobic conditions .
  • Ecotoxicity : Evaluate acute toxicity in Daphnia magna or algal models (OECD Test Guidelines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.